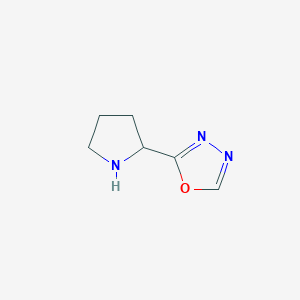![molecular formula C11H23N3O B15311684 N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)
N-[1-(2-aminoethyl)piperidin-4-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-aminoethyl)piperidin-4-yl]butanamide is a chemical compound with the molecular formula C11H23N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an aminoethyl group and a butanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]butanamide typically involves the reaction of 1-(2-aminoethyl)piperidine with butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
N-[1-(2-aminoethyl)piperidin-4-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-[1-(2-aminoethyl)piperidin-4-yl]butanoic acid.
Reduction: Formation of N-[1-(2-aminoethyl)piperidin-4-yl]butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[1-(2-aminoethyl)piperidin-4-yl]butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group may facilitate binding to these targets, while the butanamide moiety may contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide: A fentanyl analog with similar structural features.
N-[1-(2-aminoethyl)piperidin-4-yl]butyramide: A closely related compound with a butyramide group instead of butanamide.
Uniqueness
N-[1-(2-aminoethyl)piperidin-4-yl]butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C11H23N3O |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
N-[1-(2-aminoethyl)piperidin-4-yl]butanamide |
InChI |
InChI=1S/C11H23N3O/c1-2-3-11(15)13-10-4-7-14(8-5-10)9-6-12/h10H,2-9,12H2,1H3,(H,13,15) |
InChIキー |
SACZURZTFCZGGP-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1CCN(CC1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate](/img/structure/B15311608.png)
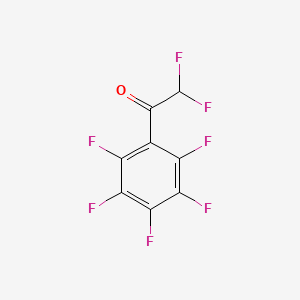

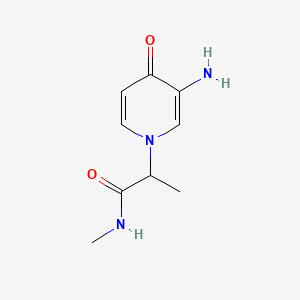
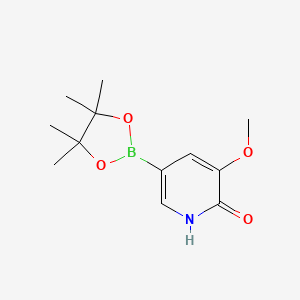
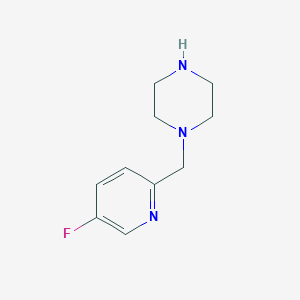
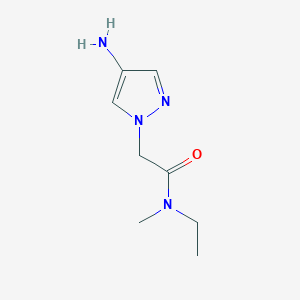
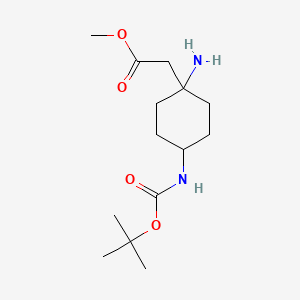
![Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B15311671.png)
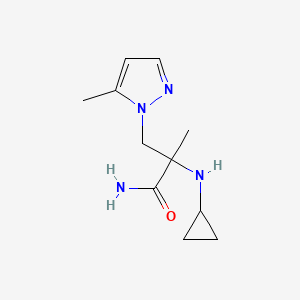
![(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B15311677.png)
